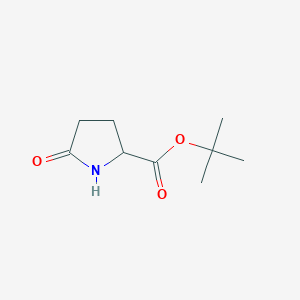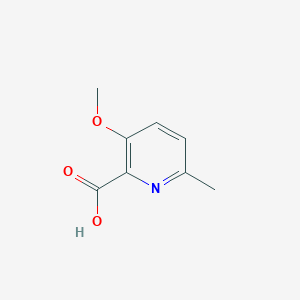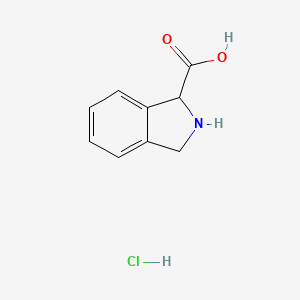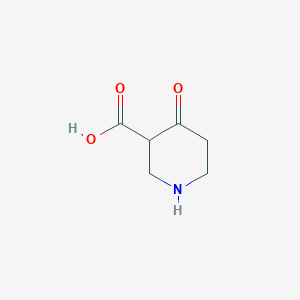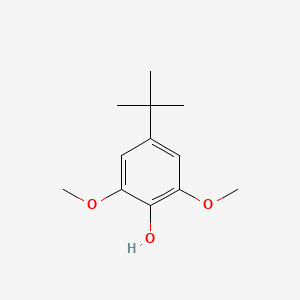
2,6-Dimethoxy-4-tert-butylphenol
Übersicht
Beschreibung
2,6-Dimethoxy-4-tert-butylphenol is a phenolic compound characterized by the presence of two methoxy groups and a tert-butyl group attached to a benzene ring. This compound is known for its antioxidant properties and is widely used in various industrial applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the methylation of 4-tert-butylphenol using methanol in the presence of an acid catalyst.
Another method involves the direct alkylation of phenol with tert-butyl chloride followed by methylation.
Industrial Production Methods:
Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield.
The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can take place on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like nitric acid, bromine, or chlorine are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Reduced phenols or alcohols.
Substitution: Nitrophenols, halophenols, and other substituted phenols.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-4-tert-butylphenol is used in various scientific research applications, including:
Chemistry: As an antioxidant in organic synthesis and polymer stabilization.
Biology: In studies related to oxidative stress and cellular protection.
Medicine: As a potential therapeutic agent for its antioxidant properties.
Industry: In the production of plastics, rubber, and other materials requiring stabilization against oxidation.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells and tissues. The molecular targets include various ROS and enzymes involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butylphenol
2,4-Di-tert-butylphenol
Butylated hydroxytoluene (BHT)
Butylated hydroxyanisole (BHA)
Uniqueness:
2,6-Dimethoxy-4-tert-butylphenol is unique due to its methoxy groups, which enhance its antioxidant activity compared to similar compounds without these groups.
This compound's versatility and effectiveness make it a valuable component in various fields, from industrial applications to scientific research. Its ability to prevent oxidative damage is particularly noteworthy, contributing to its widespread use and ongoing research interest.
Eigenschaften
IUPAC Name |
4-tert-butyl-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)8-6-9(14-4)11(13)10(7-8)15-5/h6-7,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHWHMPKVCXJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443067 | |
| Record name | 2,6-Dimethoxy-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6766-84-3 | |
| Record name | 2,6-Dimethoxy-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

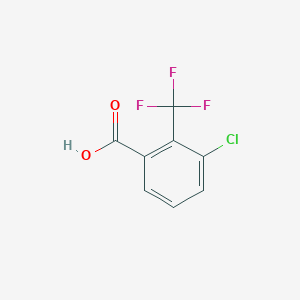

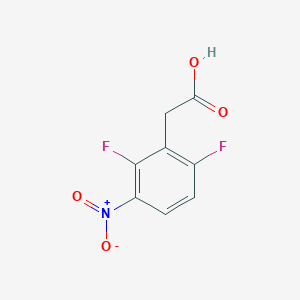
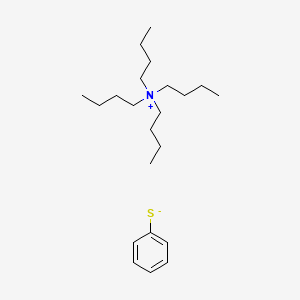
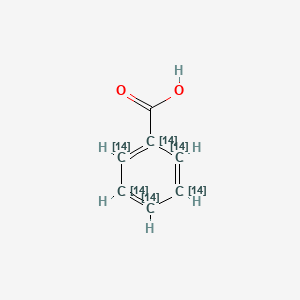
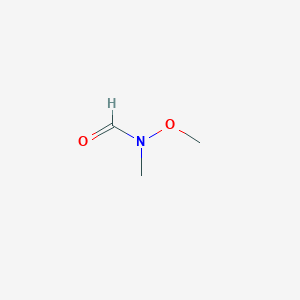
![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)
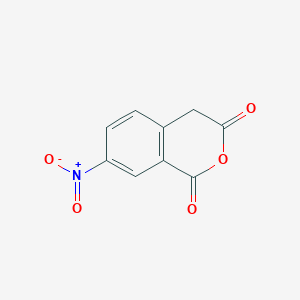
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)
